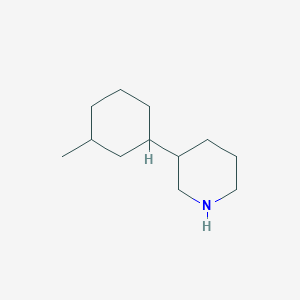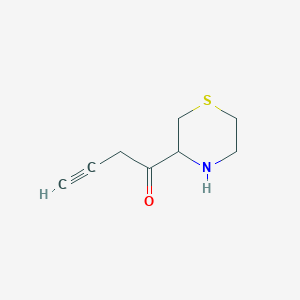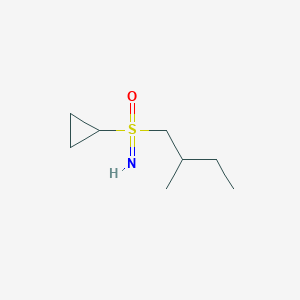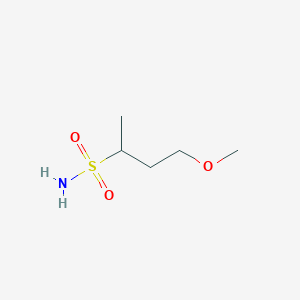![molecular formula C8H13F3N2O B13200560 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13200560.png)
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C8H13F3N2O It is a piperidine derivative, characterized by the presence of an amino group and a trifluoromethyl group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)piperidine and ethyl acetate.
Formation of Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)piperidine with ethyl acetate under basic conditions to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one can be compared with other piperidine derivatives, such as:
1-(4-Trifluoromethylpiperidin-1-yl)ethanone: Lacks the amino group, resulting in different chemical and biological properties.
3-Amino-4-(trifluoromethyl)piperidine: Similar structure but without the ethanone moiety, affecting its reactivity and applications.
4-(Trifluoromethyl)piperidine: Lacks both the amino and ethanone groups, leading to distinct chemical behavior.
Uniqueness
The presence of both the amino and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H13F3N2O |
|---|---|
Molekulargewicht |
210.20 g/mol |
IUPAC-Name |
1-[3-amino-4-(trifluoromethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H13F3N2O/c1-5(14)13-3-2-6(7(12)4-13)8(9,10)11/h6-7H,2-4,12H2,1H3 |
InChI-Schlüssel |
ADWMZALFYJTDMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(C(C1)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13200486.png)
![N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine](/img/structure/B13200496.png)









![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one](/img/structure/B13200556.png)
![3-Bromo-2-([1-(bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13200565.png)
